molecular formula C21H23IN4O2S B12483449 3-iodo-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide

3-iodo-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B12483449
M. Wt: 522.4 g/mol
InChI Key: MNXHNOKOTWUMRE-UHFFFAOYSA-N
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Description

3-iodo-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide is a complex organic compound that features an iodine atom, a piperazine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the preparation of 4-(4-propanoylpiperazin-1-yl)phenylamine. This can be achieved by reacting 4-nitrophenylpiperazine with propanoyl chloride under basic conditions.

    Iodination: The next step is the iodination of the benzamide moiety. This can be done by reacting 3-aminobenzamide with iodine and a suitable oxidizing agent such as sodium iodate.

    Coupling Reaction: Finally, the iodinated benzamide is coupled with the piperazine derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the iodination step and automated synthesis platforms for the coupling reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The iodine atom can be substituted with other nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Thiols or amines in the presence of a base like triethylamine.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

3-iodo-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-iodo-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the carbamothioyl group in this compound provides unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming stable complexes with metal ions.

Properties

Molecular Formula

C21H23IN4O2S

Molecular Weight

522.4 g/mol

IUPAC Name

3-iodo-N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C21H23IN4O2S/c1-2-19(27)26-12-10-25(11-13-26)18-8-6-17(7-9-18)23-21(29)24-20(28)15-4-3-5-16(22)14-15/h3-9,14H,2,10-13H2,1H3,(H2,23,24,28,29)

InChI Key

MNXHNOKOTWUMRE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)I

Origin of Product

United States

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